molecular formula C14H16FN3O3S2 B2539617 N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1058189-25-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Cat. No.: B2539617
CAS No.: 1058189-25-5
M. Wt: 357.42
InChI Key: PMSCZDROQIOFCP-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine to form 4-fluoro-1,3-benzothiazole.

    Introduction of the Piperidine Ring: The benzothiazole derivative is then reacted with piperidine under specific conditions to introduce the piperidine ring.

    Addition of the Methanesulfonyl Group: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
  • 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
  • N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a methanesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-7-3-4-9(8-18)13(19)17-14-16-12-10(15)5-2-6-11(12)22-14/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSCZDROQIOFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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